molecular formula C21H23N3O2 B10762283 N'-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide CAS No. 1104302-26-2

N'-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide

Cat. No.: B10762283
CAS No.: 1104302-26-2
M. Wt: 349.4 g/mol
InChI Key: ICNRTDOKKSWDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N’-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide involves several steps. The primary synthetic route includes the condensation of 1-hexyl-2-oxoindoline-3-carbaldehyde with benzohydrazide under specific reaction conditions . The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity, including the use of advanced purification techniques like chromatography .

Chemical Reactions Analysis

N’-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .

Comparison with Similar Compounds

N’-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide is unique due to its selective CB2 receptor agonism. Similar compounds include:

These compounds share the ability to modulate CB2 receptor activity but differ in their chemical structures and specific pharmacological profiles .

Properties

IUPAC Name

N-(1-hexyl-2-hydroxyindol-3-yl)iminobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-2-3-4-10-15-24-18-14-9-8-13-17(18)19(21(24)26)22-23-20(25)16-11-6-5-7-12-16/h5-9,11-14,26H,2-4,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNRTDOKKSWDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201029871, DTXSID401345281
Record name N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048973-47-2, 1104302-26-2
Record name MDA-19
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048973472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BZO-HEXOXIZID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X83OI5CX2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.